3-Methyl-2-(pyrrolidin-2-yl)pyridine
Overview
Description
3-Methyl-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring at the second position and a methyl group at the third position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 3-methyl-2-(pyrrolidin-2-yl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-(pyrrolidin-2-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission. The binding of this compound to these receptors can modulate their activity, leading to changes in cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmission and cellular stress responses. Additionally, this compound can modulate metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nAChRs, leading to their activation or inhibition. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. The compound’s interaction with nAChRs, for instance, can lead to the activation of downstream signaling pathways that regulate various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors. At high doses, it can induce toxic effects, including neurotoxicity and behavioral changes. These dosage-dependent effects highlight the importance of careful dose management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, influencing the levels of various metabolites within cells. The compound’s metabolism can affect its overall biological activity, as well as its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biological effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biological effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles. This subcellular localization is essential for its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-methylpyridine under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-Methyl-2-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: Lacks the methyl group at the third position.
3-Methylpyridine: Does not have the pyrrolidine ring.
Pyrrolidine: Lacks the pyridine ring and the methyl group.
Uniqueness: 3-Methyl-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both the pyrrolidine and pyridine rings, along with the methyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-2-pyrrolidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7,9,11H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHWGGROIBWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654890 | |
Record name | 3-Methyl-2-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23894-37-3 | |
Record name | 3-Methyl-2-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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